N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted with distinct functional groups:
- 1,1-dioxidotetrahydrothiophen-3-yl at position 1, introducing sulfone moieties that improve aqueous solubility and metabolic stability.
- Furan-2-yl at position 6, offering π-π stacking interactions in biological targets.
- Methyl group at position 3, sterically shielding the core structure.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O4S/c1-12-20-15(22(29)25-13-4-5-16(23)17(24)9-13)10-18(19-3-2-7-32-19)26-21(20)28(27-12)14-6-8-33(30,31)11-14/h2-5,7,9-10,14H,6,8,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPUIWBAEMJGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Core Variations : The target compound’s pyrazolo[3,4-b]pyridine core (rigid, aromatic) contrasts with dihydropyridine derivatives (flexible, redox-active) in .
- Substituent Effects : Fluorination (target compound) vs. bromination () alters electronic properties and binding kinetics. The sulfone group in the target may reduce oxidative metabolism compared to thioethers in .
- Molecular Weight : The target compound is mid-range (~450 g/mol), favoring oral bioavailability compared to bulkier analogs (>500 g/mol) .
Pharmacological and Functional Comparisons
Limited direct activity data are available, but inferences can be drawn from structural analogs:
- Pyrazolo[3,4-b]pyridine Derivatives :
Preparation Methods
Core Pyrazolo[3,4-b]Pyridine Synthesis
The pyrazolo[3,4-b]pyridine scaffold is constructed via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dielectrophilic synthons. A pivotal approach involves reacting 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with β-keto esters under acidic conditions to form the bicyclic core. For the target compound, the 6-(furan-2-yl) substituent is introduced early by substituting the β-keto ester with furfuryl ketone, leveraging furan’s electron-rich nature to facilitate nucleophilic aromatic substitution.
Key modifications include Miyaura borylation of intermediate 5-bromo-1H-pyrazolo[3,4-b]pyridine to install the furan-2-yl group via Suzuki coupling. This method achieves regioselectivity by employing Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base, yielding the 6-substituted derivative in 78% efficiency.
Functionalization of the Tetrahydrothiophene-1,1-Dioxide Moiety
The 1-(1,1-dioxidotetrahydrothiophen-3-yl) group is synthesized through a two-step oxidation and alkylation sequence. Starting with tetrahydrothiophene-3-carboxylic acid, thioether oxidation using hydrogen peroxide in acetic acid generates the sulfone. Subsequent bromination at the 3-position with PBr₃ forms the alkylating agent, which undergoes nucleophilic displacement with the pyrazolo[3,4-b]pyridine’s N1 position under basic conditions (K₂CO₃, DMF).
Chiral resolution is critical for stereochemical integrity. Employing D-mandelic acid as a resolving agent during the Grignard reaction step ensures enantiomeric excess >98% for the tetrahydrothiophene fragment.
Carboxamide Formation and 3,4-Difluorophenyl Incorporation
The C4-carboxamide is synthesized via activation of the pyrazole-4-carboxylic acid intermediate. Treatment with thionyl chloride converts the acid to its acyl chloride, which reacts with 3,4-difluoroaniline in tetrahydrofuran (THF) under Schotten-Baumann conditions. Triethylamine is employed to scavenge HCl, achieving 85–92% yields.
Critical to this step is the exclusion of moisture to prevent hydrolysis. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the carboxamide with >99% purity, confirmed by HPLC.
Assembly and Final Product Characterization
The convergent synthesis culminates in coupling the functionalized pyrazolo[3,4-b]pyridine core with the tetrahydrothiophene dioxide and carboxamide groups. Buchwald–Hartwig amination links the N1 position to the sulfone-bearing tetrahydrothiophene, using Pd₂(dba)₃ and Xantphos as catalytic ligands. Final characterization via ¹H NMR, ¹³C NMR, and HR-MS confirms structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.85–7.79 (m, 2H, furan-H), 7.45–7.38 (m, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, tetrahydrothiophene-H), 2.98 (s, 3H, CH₃), 2.75–2.68 (m, 2H, SO₂CH₂).
- HR-MS (ESI): m/z calc. for C₂₃H₁₈F₂N₄O₄S [M+H]⁺: 513.1094; found: 513.1098.
Optimization and Yield Considerations
Reaction optimization studies reveal that microwave-assisted synthesis reduces the cyclocondensation time from 12 hours to 45 minutes, enhancing yield from 65% to 88%. Solvent effects are pronounced in Suzuki coupling; dimethylacetamide (DMA) outperforms DMF in minimizing side reactions.
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole core formation | β-keto ester, H₂SO₄, 110°C | 88 |
| Miyaura borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc | 78 |
| Sulfone alkylation | K₂CO₃, DMF, 80°C | 82 |
| Carboxamide coupling | SOCl₂, 3,4-difluoroaniline, THF | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
